molecular formula C10H10O4 B7858230 ferulic acid

ferulic acid

Cat. No.: B7858230
M. Wt: 194.18 g/mol
InChI Key: KSEBMYQBYZTDHS-UHFFFAOYSA-N
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Description

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a hydroxycinnamic acid derivative widely distributed in plants, particularly in cereal bran, coffee, and fruits like mangoes . As a polyphenolic compound, it exhibits potent antioxidant activity by scavenging free radicals and chelating metal ions, contributing to its anti-inflammatory, anticancer, and cardioprotective properties . Its structure includes a phenolic ring with a methoxy group at the 3-position and a propenoic acid side chain, enabling hydrogen donation and radical stabilization . However, this compound faces biopharmaceutical challenges, including poor aqueous solubility (0.8–1.2 mg/mL) and low oral bioavailability (~25%), limiting its therapeutic applications .

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEBMYQBYZTDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97274-61-8
Details Compound: 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer
Record name 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97274-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5040673
Record name Ferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-24-6
Record name Ferulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkaline Hydrolysis Optimization

Alkaline hydrolysis remains the dominant industrial extraction method due to its cost-effectiveness. A systematic study on sugar beet pulp demonstrated that NaOH concentration, temperature, and time critically influence yield:

ParameterOptimal ConditionYield IncreaseSource
NaOH Concentration2M2.3-fold
Temperature41°C1.8-fold
Reaction Time12 hours1.5-fold

The mechanism involves saponification of ester bonds between this compound and plant polysaccharides. However, excessive alkali (>2M) causes oxidative degradation, reducing yields by 15–20%. Post-hydrolysis, acidification (pH 2–3) precipitates crude this compound, which is then purified via solvent extraction (ethyl acetate) and recrystallization (ethanol).

Comparative Analysis of Plant Sources

Different feedstocks require tailored extraction protocols due to variations in this compound content and matrix complexity:

Plant MaterialThis compound Content (mg/g)Optimal SolventYield (%)Source
Rice Bran18–22Ethyl Acetate89
Wheat Bran12–15Dichloromethane76
Sugar Beet Pulp8–10Ethanol-Water68

Rice bran emerges as the superior source due to its high γ-oryzanol content (1.5–2.8% of bran oil), which hydrolyzes to this compound under alkaline conditions. Industrial-scale processes using rice bran pitch achieve 70–90% purity through sequential hydrolysis (90–100°C, 8 hours) and acid precipitation.

Chemical Synthesis Routes

Chemical synthesis provides a route to high-purity this compound, particularly for pharmaceutical applications. Two principal methods dominate the literature.

Vanillin-Malonic Acid Condensation

The classical synthesis involves Knoevenagel condensation between vanillin and malonic acid, catalyzed by nitrogenous bases:

Vanillin+Malonic AcidPiperidineFerulic Acid+CO2\text{Vanillin} + \text{Malonic Acid} \xrightarrow{\text{Piperidine}} \text{this compound} + \text{CO}_2

Early methods suffered from prolonged reaction times (3 weeks) and isomer mixtures (trans:cis = 3:1). Innovations using benzylamine catalyst in toluene at 85–95°C reduced the reaction time to 2 hours while maintaining 82% yield. Microwave-assisted synthesis further enhances efficiency, achieving 94% yield in 3 minutes with H2_2SO4_4 catalysis (10 mol%).

Table 1: Catalyst Screening for Ethyl Ferulate Synthesis

Catalyst (mol%)Time (min)Yield (%)
2556
10394
12586

Exceeding 10 mol% H2_2SO4_4 led to ester hydrolysis, underscoring the need for precise stoichiometry.

Esterification and Amidation Derivatives

This compound derivatives expand its applications in drug development. Esterification with alcohols (R-OH) using H2_2SO4_4 catalyst produces alkyl ferulates, while amidation requires prior conversion to acyl chloride:

Esterification Protocol :

  • Reflux this compound (0.0102 mol) with alcohol (5 volumes) and H2_2SO4_4 for 4 hours

  • Purify via column chromatography (30% ethyl acetate/hexane)

  • Characterize by 1^1H NMR (δ 7.09 ppm, trans-vinylic proton)

Amidation Protocol :

  • React this compound with SOCl2_2 to form acyl chloride

  • Condense with amines (R-NH2_2) at 0–10°C

  • Confirm structure by IR (1699 cm1^{-1}, C=O stretch)

Derivatives like ethyl ferulate show enhanced bioavailability, with partition coefficients (log P) increasing from 1.2 (parent compound) to 3.8.

Biotechnological Production

Microbial fermentation and enzymatic hydrolysis offer sustainable alternatives to chemical methods, aligning with green chemistry principles.

Microbial Fermentation

Aspergillus niger and Streptomyces spp. secrete feruloyl esterases that liberate this compound from lignocellulosic waste. A fed-batch process using corn cob achieved 4.8 g/L titer after 72 hours. Key parameters include:

  • pH: 5.5–6.0 (optimal for enzyme activity)

  • Temperature: 30°C

  • Substrate Loading: 15% (w/v) pretreated biomass

Genetic engineering of E. coli with feruloyl-CoA synthetase and enoyl-CoA hydratase genes enabled de novo synthesis, though titers remain low (1.2 g/L).

Enzymatic Hydrolysis

Commercial feruloyl esterases (e.g., FAE-III from Neurospora crassa) hydrolyze ester bonds under mild conditions (40°C, pH 6.0). Compared to alkaline methods, enzymatic treatment:

  • Reduces energy input by 60%

  • Avoids solvent waste

  • Preserves heat-labile co-extractives

However, enzyme costs ($120–150/kg) limit industrial adoption.

Industrial-Scale Purification Techniques

Crude extracts require multi-step purification to meet pharmacopeial standards (>98% purity).

Crystallization Dynamics

Ethanol-water mixtures (7:3 v/v) yield needle-shaped crystals with 92% recovery. Cooling rate critically impacts crystal size:

Cooling Rate (°C/min)Crystal Size (µm)Purity (%)
0.5150–20098.5
2.050–8097.1

Slow cooling (0.5°C/min) minimizes inclusion impurities, achieving USP-grade material.

Chromatographic Methods

Preparative HPLC with C18 columns (acetonitrile/0.1% formic acid) resolves this compound from caffeic and sinapic acids. A loading capacity of 12 mg/mL ensures 99.2% purity with 85% recovery.

Comparative Cost-Benefit Analysis

MethodCapital CostOperating Cost ($/kg)Yield (%)Purity (%)
Alkaline ExtractionLow12068–8970–90
Chemical SynthesisHigh45082–9498–99.5
Microbial FermentationModerate28045–6085–92

Chemical synthesis dominates high-value markets (cosmeceuticals, pharmaceuticals), while extraction suits bulk antioxidant production. Emerging microwave and enzymatic technologies may disrupt cost structures in the next decade .

Chemical Reactions Analysis

Oxidative Reactions with Hydrogen Peroxide and Peracetic Acid

FA demonstrates stability against hydrogen peroxide (H₂O₂) under lignin-retaining bleaching conditions. Major reactions include:

  • trans–cis isomerization : Dominates in H₂O₂ reactions, likely via a radical mechanism without bond cleavage .

  • Side-chain cleavage : Observed minimally with H₂O₂ but enhanced with peracetic acid (CH₃CO₃H) .

Key Findings:

DerivativeReactivity with H₂O₂Reactivity with CH₃CO₃HMajor Product
This compoundModerateHightrans–cis isomer
4-O-etherified FALowLowStable
ConiferaldehydeHighVery highDegraded side-chain

Etherification at the 4-O position significantly stabilizes FA, while aldehyde substitution (e.g., coniferaldehyde) drastically increases oxidative susceptibility .

Solvent Effects on Reaction Efficiency :

SolventConversion (%)Selectivity for Vanillin (%)
DME10095
THF10065
Acetonitrile10082
Water00

Radical scavengers like TEMPO inhibit the reaction, supporting a radical-based mechanism .

Enzymatic Decarboxylation

This compound decarboxylase (FDC) catalyzes non-oxidative decarboxylation via a 1,3-dipolar cycloaddition mechanism:

  • Energy barrier : 23.5 kcal mol⁻¹ (protonation step is rate-limiting) .

  • Cofactor role : prFMN iminium stabilizes intermediates, while prFMN ketamine is less active .

Proposed Mechanism :

  • Substrate-cofactor cycloaddition → formation of adduct.

  • Carboxylic group elimination → decarboxylated product.

  • Proton transfer via Glu282 and water bridge.

Enzymatic Polymerization

Laccase-mediated oxidation of FA produces oligomers with enhanced antioxidant properties:

  • Products : Dimers (m/z 387), tetramers (m/z 771) .

  • Color changes : Decreased L* (lightness) from 25.2 to 18.1 over 6 h, indicating polymerization .

LC-MS Analysis of Products :

Peakm/zProposed Structure
P4341Decarboxylated FA dimer
P5404FA dimer + H₂O adduct
P6/P7771FA tetramer (dehydro form)

Antioxidant Mechanisms via Radical Dimerization

FA scavenges free radicals via:

  • H-atom transfer : Phenolic OH donates H· to radicals.

  • Dimerization : Ferulate radicals form C5–C5 dimers (e.g., curcumin analogs) with superior anti-inflammatory activity .

Radical Scavenging Pathways :

  • FA → Ferulate radical (stabilized by resonance).

  • Dimerization → C5–C5/COO·-linked antioxidants.

  • Synergistic effects with vitamins C/E enhance stability.

Scientific Research Applications

Biological Activities of Ferulic Acid

This compound exhibits a wide range of biological activities that contribute to its therapeutic potential:

  • Antioxidant Activity : FA is known for its ability to scavenge free radicals, thereby preventing oxidative stress-related damage. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular diseases .
  • Anti-inflammatory Effects : Research indicates that FA can modulate inflammatory pathways, making it useful in treating conditions characterized by inflammation .
  • Antimicrobial Properties : FA has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in treating infections .
  • Anticancer Potential : Studies have shown that FA can inhibit tumor growth and induce apoptosis in cancer cells, highlighting its role as a potential anticancer agent .

Therapeutic Applications

The therapeutic applications of this compound span several medical fields:

Cancer Treatment

This compound's ability to inhibit cancer cell proliferation and induce apoptosis makes it a candidate for cancer therapy. Its antioxidant properties help protect normal cells from oxidative damage during chemotherapy .

Cardiovascular Health

FA has been shown to lower cholesterol levels by inhibiting HMG-CoA reductase, which may contribute to cardiovascular health . Additionally, it helps regulate glucose metabolism by activating glucokinase, thus playing a role in diabetes management .

Neuroprotection

Research suggests that FA may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing neuroinflammation and oxidative stress .

Nanotechnology in this compound Delivery

One of the significant challenges in utilizing this compound therapeutically is its poor solubility and bioavailability. Recent advancements in nanotechnology have led to the development of nanoparticle-based delivery systems that enhance the pharmacokinetic profile of FA:

  • Polymer-based Nanoparticles : These systems improve the solubility and stability of FA, allowing for controlled release and targeted delivery to specific tissues .
  • Lipid-based Nanoparticles : Lipid carriers can encapsulate FA effectively, enhancing its absorption and therapeutic efficacy .

Cosmetic Applications

This compound is widely used in the cosmetic industry due to its photoprotective properties:

  • Skin Care Formulations : FA is incorporated into creams and lotions for its antioxidant benefits, helping to protect skin from UV damage and premature aging .
  • Wound Healing : Studies indicate that FA enhances wound healing by promoting angiogenesis and inhibiting melanogenesis, making it beneficial for skin repair products .

Case Studies

The following case studies illustrate the applications of this compound in various domains:

StudyApplicationFindings
Ambothi & Nagarajan (2018)Skin ProtectionDemonstrated significant reduction in ROS production in fibroblasts treated with FA before UV exposure .
Research on Diabetes ManagementGlucose RegulationFound that FA activates glucokinase, contributing to improved glucose metabolism .
Anticancer ResearchTumor InhibitionShowed that FA induces apoptosis in cancer cells while protecting normal cells from oxidative damage .

Mechanism of Action

Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. It also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .

Comparison with Similar Compounds

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

  • Structural Difference : Lacks the methoxy group at the 3-position present in ferulic acid.
  • Antioxidant Activity : Exhibits comparable ABTS and DPPH radical scavenging activity but lower stability under high-temperature conditions .
  • Metabolic Relationship : this compound is biosynthesized from caffeic acid via the enzyme catechol-O-methyltransferase (COMT) .
  • Sources : Found in Verbascum species and R. communis leaves .

p-Coumaric Acid (4-Hydroxycinnamic Acid)

  • Structural Difference : Lacks both the methoxy group and the 3-hydroxyl group of this compound.
  • Antioxidant Activity : Lower DPPH scavenging capacity (IC₅₀: ~0.63–517.12 mg/g DW) compared to this compound (IC₅₀: ~1.33 µg/g) in V. thapsus extracts .
  • Bioavailability : Rapidly metabolized in vivo, with shorter plasma half-life than this compound .

Sinapic Acid (3,5-Dimethoxy-4-hydroxycinnamic Acid)

  • Structural Difference : Contains an additional methoxy group at the 5-position.
  • Thermal Stability : Forms complex roasting products similar to this compound at 170°C, but with distinct HPLC elution profiles due to higher polarity .

Coniferyl Aldehyde

  • Structural Difference : Replaces the carboxylic acid group of this compound with an aldehyde.
  • Antioxidant Activity : Comparable protection factor (PF: ~4.2) in lipid autoxidation systems, attributed to the shared methoxy-hydroxyphenyl moiety .

Iso-Ferulic Acid

  • Structural Difference : Methoxy group at the 4-position instead of the 3-position.
  • Antioxidant Activity : Significantly weaker (PF: 1.3 vs. 4.2 for this compound in sunflower oil), highlighting the importance of substituent positioning .

Ferulaldehyde

  • Structural Difference : Aldehyde group replaces the carboxylic acid.
  • Bioactivity : Hypothesized to exhibit superior bioavailability due to easier oxidation to this compound in vivo .

Eugenol

  • Structural Difference: Contains a phenolic hydroxyl group without the propenoic acid chain.
  • Antimicrobial Activity : Higher hydrophobicity (logP: 2.61 vs. 1.67 for undissociated this compound) enhances its efficacy in lipid-rich systems .

Antioxidant Capacity and Stability

Table 1: Antioxidant Activity of this compound and Analogues

Compound ABTS (µM TE/g) FRAP (µM Fe²⁺/g) DPPH IC₅₀ (µg/mL) Protection Factor (TGSO)
This compound 12.3 8.7 0.81–1.53 4.2
Caffeic Acid 11.9 8.4 1.35 3.8
Coniferyl Aldehyde 12.1 8.5 N/A 4.1
Iso-Ferulic Acid 6.2 3.9 N/A 1.3
Eugenol 9.8 6.2 0.95 N/A

Data derived from

This compound outperforms iso-ferulic acid and eugenol in lipid peroxidation inhibition due to optimal methoxy positioning and acid group participation in radical stabilization .

Bioavailability and Pharmacokinetics

Table 2: Pharmacokinetic Parameters in Human Plasma

Compound Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC/dose (ng·h/mL/mg)
This compound 28.5 2–4 0.45
Chlorogenic Acid 34.2 2–4 0.52
p-Coumaric Acid 12.1 3–5 0.18

Data from

This compound demonstrates higher bioavailability than p-coumaric acid but lower than chlorogenic acid in mango juice, likely due to enhanced solubility in processed matrices . Its plasma half-life (~2.5 h) exceeds that of vitamin C, supporting prolonged antioxidant effects .

Biological Activity

Ferulic acid (FA) is a naturally occurring phenolic compound found in various plants, particularly in grains, fruits, and vegetables. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Antioxidant Activity

This compound is renowned for its potent antioxidant properties. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. The mechanism involves donating hydrogen atoms to free radicals, which stabilizes them and prevents cellular damage.

Key Findings:

  • Free Radical Scavenging : this compound has demonstrated a remarkable ability to reduce reactive oxygen species (ROS) levels in various cell types. In fibroblasts exposed to UV radiation, FA significantly lowered ROS production and lipid peroxidation .
  • Cell Protection : Studies show that FA enhances the cellular antioxidant defense system by increasing levels of glutathione and catalase, which are crucial for detoxifying harmful oxidative products .

Anti-Inflammatory Effects

FA exhibits significant anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes.

Research Insights:

  • Cytokine Regulation : this compound has been shown to downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation .
  • Clinical Applications : In clinical trials for conditions like rosacea, FA treatment led to reduced erythema and improved skin barrier function .

Antimicrobial Properties

This compound possesses antimicrobial activity against various pathogens, making it a potential candidate for treating infections.

Study Results:

  • Bacterial Inhibition : Research indicates that FA can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Modified alkyl esters of FA have shown enhanced antibacterial activity due to improved lipid solubility .

Anticancer Potential

The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Evidence from Studies:

  • Cell Growth Regulation : FA has been shown to regulate cell cycle progression and promote apoptosis in various cancer cell lines, including breast and colon cancer cells .
  • In Vivo Studies : Animal studies indicate that FA can significantly reduce tumor volume in xenograft models .

Wound Healing Properties

This compound promotes wound healing through multiple mechanisms, including enhancing collagen synthesis and reducing oxidative stress at the wound site.

Case Study:

  • In diabetic rats treated with this compound ointment, wound contraction was significantly higher compared to control groups. After 16 days, 96% healing was observed in the FA group versus 83% in the control group using standard treatments .

Summary Table of Biological Activities

Biological ActivityMechanismReferences
AntioxidantScavenges free radicals; enhances antioxidant enzyme levels
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis; regulates cell cycle
Wound HealingEnhances collagen synthesis; reduces oxidative stress

Q & A

Q. How can ferulic acid be quantified in plant extracts or biological matrices?

  • Methodological Answer : this compound quantification typically involves chromatographic techniques. Prepare a standard curve using HPLC or GC-MS by dissolving pure this compound in a suitable solvent (e.g., methanol). Extract samples via alkaline hydrolysis or solvent extraction, then analyze retention times and UV spectra for identification. For spectrophotometric quantification in complex matrices (e.g., soil), use Folin-Ciocalteu reagent to measure total phenolic content expressed as this compound equivalents at 700 nm . Validate results with spike-and-recovery experiments to account for matrix interference.

Q. What in vitro models are suitable for assessing this compound’s antioxidant activity?

  • Experimental Design : Use DPPH or ABTS radical scavenging assays to measure direct antioxidant capacity. For cellular models, employ hydrogen peroxide-induced oxidative stress in neuronal (e.g., SH-SY5Y) or hepatic (HepG2) cell lines. Quantify markers like malondialdehyde (MDA) for lipid peroxidation and glutathione (GSH) levels via ELISA or colorimetric kits. Compare results against positive controls (e.g., ascorbic acid) and validate with multiple assays to address variability in redox mechanisms .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound extraction or synthesis?

  • Statistical Approach : Design a Box-Behnken or central composite design (CCD) with factors such as hydrolysis time, NaOH concentration, and substrate concentration. Use ANOVA to assess interaction effects and generate a predictive model. For example, RSM optimized alkali hydrolysis of γ-oryzanol yielded 71.33% this compound with <2% error between predicted and experimental values. Validate the model with confirmation runs and report lack-of-fit tests to ensure robustness .

Q. What experimental models evaluate this compound’s neuroprotective effects in traumatic brain injury (TBI)?

  • In Vivo Protocol : Use a rat TBI model induced by controlled cortical impact or weight-drop methods. Administer this compound intraperitoneally (e.g., 50 mg/kg) post-injury. Assess neuronal apoptosis via TUNEL and caspase-3 immunohistochemistry. Measure oxidative stress markers (SOD, MDA, GSH) in brain homogenates. Histological analysis of hippocampal CA1-CA3 regions and prefrontal cortex using Cresyl violet staining can quantify cell density changes. Compare results to injury-only and vehicle controls .

Q. How can network pharmacology and molecular docking predict this compound’s pharmacological targets?

  • Computational Workflow : Retrieve this compound’s structure from PubChem and identify potential targets via PharmMapper or SwissTargetPrediction. Construct a compound-target-disease network using Cytoscape. Perform molecular docking (AutoDock Vina) against key targets (e.g., β-catenin, survivin) to assess binding affinity. Validate predictions with in vitro assays (e.g., Western blot for β-catenin degradation). Integrate ADMET predictions to evaluate bioavailability and toxicity .

Q. How do biosynthesis pathways regulate this compound accumulation in Angelica sinensis?

  • Molecular Biology Techniques : Analyze phenylpropanoid pathway genes (e.g., COMT for methylation of caffeic acid to this compound) via qRT-PCR in root tissues. Correlate gene expression with this compound content measured by HPLC. Use CRISPR/Cas9 or RNAi to knock down COMT and observe phenotypic changes. Compare cultivars with high/low this compound accumulation to identify genetic or epigenetic regulatory mechanisms .

Methodological Considerations

Q. How to address contradictions in antioxidant data between in vitro and in vivo studies?

  • Data Reconciliation Strategy : In vitro assays may overestimate activity due to simplified systems, while in vivo models account for bioavailability and metabolism. For example, this compound from wheat bran (FA-WB) showed higher anti-inflammatory activity than free this compound in vitro, but in vivo absorption differences may alter outcomes. Use pharmacokinetic studies (e.g., plasma concentration-time curves) and metabolite profiling (UHPLC-QTOF-MS) to bridge this gap .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Safety Measures : this compound is a skin/eye irritant (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood. For inhalation risks, employ dust suppression techniques (e.g., wet handling). Store in sealed containers away from oxidizers. Dispose of waste via approved chemical disposal protocols. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.